molecular formula C9H23AsN2O2Si B14392560 2,6,7,7,8-Pentamethyl-1,3,6,8,2,7-dioxadiazarsasilecane CAS No. 89865-03-2

2,6,7,7,8-Pentamethyl-1,3,6,8,2,7-dioxadiazarsasilecane

Katalognummer: B14392560
CAS-Nummer: 89865-03-2
Molekulargewicht: 294.30 g/mol
InChI-Schlüssel: LEEDCFOKFYOQHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6,7,7,8-Pentamethyl-1,3,6,8,2,7-dioxadiazarsasilecane is a complex organic compound with a unique structure that includes multiple methyl groups and a combination of oxygen, nitrogen, and silicon atoms

Vorbereitungsmethoden

The synthesis of 2,6,7,7,8-Pentamethyl-1,3,6,8,2,7-dioxadiazarsasilecane involves multiple steps and specific reaction conditions. The synthetic routes typically include the use of organosilicon reagents and controlled reaction environments to ensure the correct formation of the compound. Industrial production methods may involve scaling up these laboratory procedures while maintaining the necessary conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

2,6,7,7,8-Pentamethyl-1,3,6,8,2,7-dioxadiazarsasilecane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions. In biology, it has potential applications in drug development and as a probe for studying biological processes. In medicine, it may be explored for its therapeutic properties, while in industry, it can be used in the production of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of 2,6,7,7,8-Pentamethyl-1,3,6,8,2,7-dioxadiazarsasilecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

2,6,7,7,8-Pentamethyl-1,3,6,8,2,7-dioxadiazarsasilecane can be compared with other similar compounds, such as 2,2,5,7,8-Pentamethyl-6-chromanol and 2,2,4,6,6-pentamethylheptane . These compounds share some structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of oxygen, nitrogen, and silicon atoms, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

89865-03-2

Molekularformel

C9H23AsN2O2Si

Molekulargewicht

294.30 g/mol

IUPAC-Name

2,6,7,7,8-pentamethyl-1,3,6,8,2,7-dioxadiazarsasilecane

InChI

InChI=1S/C9H23AsN2O2Si/c1-10-13-8-6-11(2)15(4,5)12(3)7-9-14-10/h6-9H2,1-5H3

InChI-Schlüssel

LEEDCFOKFYOQHI-UHFFFAOYSA-N

Kanonische SMILES

CN1CCO[As](OCCN([Si]1(C)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.